Bis-homotris

Description

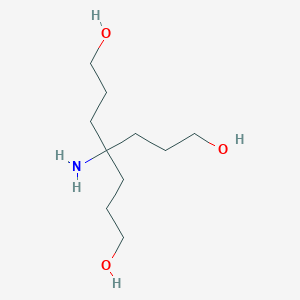

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-amino-4-(3-hydroxypropyl)heptane-1,7-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H23NO3/c11-10(4-1-7-12,5-2-8-13)6-3-9-14/h12-14H,1-9,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HACQKMWYOKGLET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(CCCO)(CCCO)N)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H23NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90399197 | |

| Record name | Bis-homotris | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90399197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116747-79-6 | |

| Record name | Bis-homotris | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90399197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Amino-4-(3-hydroxypropyl)-1,7-heptanediol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Route Optimization for Bis Homotris

Established Synthetic Pathways for Bis-homotris

A convenient and established synthesis of this compound, also known as 4-amino-4-[1-(3-hydroxypropyl)]-1,7-heptanediol, has been reported, starting from nitromethane (B149229). acs.orgacs.org This pathway involves a series of well-defined reaction steps, including Michael additions and subsequent reduction of a nitro intermediate.

Michael Addition Reaction Mechanisms in Precursor Formation

The core of the established synthetic route to this compound relies on the Michael addition, a versatile carbon-carbon bond-forming reaction. wikipedia.orgmasterorganicchemistry.com In this context, the reaction involves the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. masterorganicchemistry.com Specifically, the synthesis of the key precursor, 4-(3-hydroxypropyl)-4-nitro-1,7-heptanediol, is achieved through a double Michael addition. acs.org

The reaction commences with the addition of nitromethane to an acrylate (B77674), which acts as the Michael acceptor. acs.org This initial addition is followed by a second Michael addition of the resulting intermediate to another acrylate molecule. This sequential process, driven by the nucleophilic character of the carbanion generated from nitromethane under basic conditions, leads to the formation of the nitro-triester intermediate. acs.org The mechanism involves the attack of the nucleophile on the β-carbon of the α,β-unsaturated system, a characteristic feature of Michael additions. wikipedia.orgmasterorganicchemistry.com

Multi-step Convergent and Divergent Synthesis Strategies

The synthesis of this compound can be analyzed within the frameworks of both convergent and divergent synthesis strategies.

A divergent approach is evident from the use of a central starting material, nitromethane, which undergoes a series of reactions to build up the molecular complexity. acs.orgwikipedia.org From this central core, the molecule is elaborated outwards in successive steps. This strategy allows for the generation of a complex molecule from a simple precursor. wikipedia.org

Reaction Conditions and Yield Optimization

The optimization of reaction conditions is crucial for maximizing the yield and purity of the final product. In the established synthesis of this compound, several key parameters are controlled. The initial Michael addition is typically carried out under basic conditions to generate the necessary carbanion from nitromethane. acs.org

Subsequent to the formation of the nitro-triester, the ester groups are reduced to the corresponding alcohols. This reduction is followed by the reduction of the nitro group to the primary amine, yielding this compound. acs.org A common method for this final step is catalytic hydrogenation. acs.org

The table below summarizes the key reaction steps and reported yields for the synthesis of the this compound precursor, 4-(3-hydroxypropyl)-4-nitro-1,7-heptanediol. acs.org

| Step | Reactants | Reagents and Conditions | Product | Yield (%) |

| 1 | Nitromethane, Acrylate | Base | Nitro-triester | Not specified |

| 2 | Nitro-triester | Reducing agent | 4-(3-hydroxypropyl)-4-nitro-1,7-heptanediol | 82% (from the initial nitroalkane) |

Development of Novel Synthetic Approaches

While the established synthesis provides a reliable route to this compound, there is ongoing interest in developing novel approaches that offer improved efficiency, selectivity, and sustainability.

Catalyst Development for Enhanced Selectivity

The development of advanced catalysts presents a significant opportunity to enhance the selectivity of the reactions involved in this compound synthesis. For the crucial Michael addition steps, the use of stereoselective catalysts could allow for the synthesis of chiral derivatives of this compound. While specific catalysts for this compound synthesis have not been extensively reported, research in asymmetric catalysis for Michael additions is a vibrant field.

For the reduction of the nitro group, while catalytic hydrogenation is effective, the development of chemoselective catalysts could offer advantages. For instance, catalysts that can selectively reduce the nitro group in the presence of other functional groups without the need for protecting groups would streamline the synthetic process.

Sustainable Synthesis Principles in this compound Production

The principles of green chemistry are increasingly being applied to the synthesis of chemical compounds. For the production of this compound, several strategies could be employed to enhance its sustainability. orientjchem.orgorientjchem.org

One key area is the use of more environmentally benign solvents. The established synthesis may utilize organic solvents that could be replaced with greener alternatives such as water, ionic liquids, or supercritical fluids. orientjchem.org Furthermore, the development of catalytic systems that can operate under milder conditions (lower temperature and pressure) would reduce energy consumption.

Atom economy is another important principle of green chemistry. Synthetic routes that maximize the incorporation of all atoms from the starting materials into the final product are preferred. Future research could focus on designing synthetic pathways to this compound that have a higher atom economy than the established route.

The following table outlines potential green chemistry approaches for the synthesis of this compound:

| Green Chemistry Principle | Potential Application in this compound Synthesis |

| Use of Renewable Feedstocks | Investigating bio-based sources for the starting materials. |

| Atom Economy | Designing synthetic routes that minimize the formation of byproducts. |

| Use of Safer Solvents | Replacing traditional organic solvents with water or other green alternatives. orientjchem.org |

| Energy Efficiency | Developing catalytic processes that proceed under ambient temperature and pressure. |

| Catalysis | Employing highly selective and recyclable catalysts to reduce waste. |

Derivatization Strategies for Functionalization

The molecular structure of this compound, chemically known as 4-amino-4-[1-(3-hydroxypropyl)]-1,7-heptanediol, offers multiple sites for chemical modification, making it a versatile scaffold for the synthesis of functionalized derivatives. The presence of a primary amine and three primary hydroxyl groups allows for a variety of derivatization strategies aimed at tuning its physicochemical properties and introducing new functionalities. The selective modification of these groups is key to designing molecules with specific applications.

The primary amine serves as a nucleophilic center, readily undergoing reactions such as acylation and alkylation. orgoreview.comlibretexts.orglibretexts.orgjove.comwikipedia.org These reactions can be employed to introduce a wide array of functional groups, thereby altering the molecule's polarity, charge, and potential for intermolecular interactions. For instance, acylation with acid chlorides or anhydrides can introduce alkyl or aryl amide functionalities. orgoreview.comlibretexts.orgacs.orgias.ac.intandfonline.com

The three primary hydroxyl groups are also amenable to a range of derivatization reactions, including esterification, etherification, and silylation. byjus.comnih.govcommonorganicchemistry.comwikipedia.orggelest.comgelest.comacs.orgthieme-connect.comorganic-chemistry.org Esterification, for example, can be achieved by reaction with carboxylic acids or their derivatives, allowing for the introduction of various ester moieties. byjus.comnih.govcommonorganicchemistry.com Silylation is another common strategy to protect the hydroxyl groups or to introduce silyl (B83357) ethers with tailored properties. wikipedia.orggelest.comgelest.comacs.orgorganic-chemistry.org

Given the presence of both amino and hydroxyl functionalities, selective derivatization is a critical consideration. The relative reactivity of the amine and hydroxyl groups can be exploited to achieve chemoselectivity. Generally, the primary amine is more nucleophilic than the primary hydroxyl groups, allowing for selective N-functionalization under appropriate reaction conditions. Protecting group strategies can also be employed to selectively block one type of functional group while modifying another.

The following interactive data table summarizes potential derivatization strategies for the functionalization of this compound based on its primary amine and primary hydroxyl groups.

| Target Functional Group | Reaction Type | Typical Reagents | Resulting Functional Group | Potential for Chemoselectivity |

|---|---|---|---|---|

| Primary Amine (-NH2) | Acylation | Acid chlorides (RCOCl), Acid anhydrides ((RCO)2O) | Amide (-NHCOR) | High (amine is generally more nucleophilic than alcohol) |

| Primary Amine (-NH2) | Alkylation | Alkyl halides (R-X) | Secondary or Tertiary Amine (-NHR, -NR2) | Moderate (over-alkylation can be an issue) |

| Primary Amine (-NH2) | Reductive Amination | Aldehydes (RCHO) or Ketones (RCOR') with a reducing agent (e.g., NaBH3CN) | Secondary or Tertiary Amine (-NHCH2R, -N(CH2R)2) | High |

| Primary Hydroxyl (-OH) | Esterification | Carboxylic acids (RCOOH) with acid catalyst, Acid chlorides (RCOCl) | Ester (-OCOR) | Moderate (requires protection of the amine group for selectivity) |

| Primary Hydroxyl (-OH) | Silylation | Silyl halides (e.g., TBDMSCl, TIPSCl) | Silyl Ether (-OSiR3) | High (can be selective for primary alcohols) |

| Primary Hydroxyl (-OH) | Oxidation | Mild oxidizing agents (e.g., PCC) or Strong oxidizing agents (e.g., KMnO4) | Aldehyde (-CHO) or Carboxylic Acid (-COOH) | Moderate (depends on the choice of oxidizing agent and reaction conditions) |

Detailed Research Findings

While specific studies on the derivatization of this compound are not extensively documented in publicly available literature, the general principles of amine and alcohol chemistry provide a solid foundation for predicting its reactivity. Research on analogous polyfunctional molecules, such as amino alcohols and polyols, offers valuable insights into potential synthetic pathways and the challenges of selective functionalization. oup.commdpi.comnih.gov

For instance, the selective acylation of primary amines in the presence of hydroxyl groups is a well-established transformation. acs.org This selectivity is typically achieved by controlling the reaction stoichiometry and conditions, such as temperature and the choice of base. Similarly, the selective protection of the amine functionality, for example, through the formation of a carbamate, would allow for the subsequent derivatization of the hydroxyl groups.

The oxidation of the primary hydroxyl groups presents another avenue for functionalization. britannica.comresearchgate.netresearchgate.netchemguide.co.ukwikipedia.org Depending on the oxidizing agent and reaction conditions, it is conceivable to convert one or more of the hydroxyl groups into aldehydes or carboxylic acids. These new functional groups would then serve as handles for further chemical modifications, such as the formation of imines, oximes, or amides.

The development of derivatization strategies for this compound would likely involve a systematic investigation of reaction conditions to achieve the desired level of selectivity and yield. The characterization of the resulting derivatives would be crucial to confirm the site of functionalization and the purity of the products. Such studies would pave the way for the synthesis of a diverse library of this compound derivatives with tailored properties for various applications.

Integration of Bis Homotris into Macromolecular and Supramolecular Architectures

Role as a Core Building Block in Dendrimers and Cascade Polymers

Bis-homotris has been instrumental in the development of dendritic polymers, a class of materials characterized by their highly branched, tree-like structures. These are also referred to as cascade molecules. mdpi.com The trifunctionality of this compound is key to the 1 → 3 branching motif, which allows for the rapid, generational growth of these macromolecules. mdpi.com

A significant application of this compound is in the synthesis of arborols, which were among the first examples of dendrimers constructed from 1 → 3 C-branched building blocks. The synthesis of these hyperbranched polymers can be achieved through a divergent approach, starting from a core molecule. rsc.org In this process, the three hydroxyl groups of this compound can be reacted in a repetitive sequence of steps to build up successive generations of the dendrimer, each layer adding further branches to the structure.

The synthesis of hyperbranched polymers from ABx monomers, like this compound (where the amine can be considered the core 'A' and the hydroxyls the 'B' functionalities), is often a facile one-pot process. rsc.org This is a notable advantage over the multi-step synthesis required for perfect dendrimers. rsc.org Research has focused on controlling the degree of branching in such systems, with the goal of achieving a 100% degree of branching, which is a characteristic of ideal dendrimers. rsc.org

Supramolecular Assembly and Host-Guest Interactions

The well-defined structures of dendrimers built from units like this compound, with their internal cavities and functional surfaces, make them ideal candidates for supramolecular assembly and host-guest chemistry. mdpi.com

While specific studies detailing the non-covalent interactions of this compound-based systems are not extensively covered in the provided literature, the general principles of supramolecular chemistry can be applied. The hydroxyl groups on the periphery of arborols derived from this compound are capable of forming hydrogen bonds. numberanalytics.com These interactions are crucial for the self-assembly of the dendrimers and for their interaction with other molecules or surfaces. Other non-covalent forces at play in such systems include van der Waals forces and hydrophobic interactions, particularly within the core of the dendrimer. numberanalytics.comnih.gov In related systems, such as other hyperbranched polymers, host-guest binding motifs are a recognized feature. rsc.org The collective effect of multiple weak interactions can lead to stable and well-organized supramolecular structures. numberanalytics.comresearchgate.netmdpi.com

Directed self-assembly is a powerful strategy for organizing macromolecules into well-defined patterns and functional devices. nih.govnist.govrsc.org For polymers derived from building blocks like this compound, the inherent tendency to form globular structures can be guided by external templates or through specific interactions at the molecular level. The process of self-assembly in such systems can be initiated and controlled by factors like solvent, temperature, and concentration. In analogous systems, such as bis-urea based supramolecular polymers, the self-assembly into distinct structures at equilibrium has been observed. nih.gov While the literature does not provide specific examples of directed self-assembly focused solely on this compound, its potential to form ordered structures through the controlled interplay of non-covalent forces is a logical extension of its chemical nature. nih.gov

Formation of Polymeric Frameworks and Extended Structures

The trifunctional nature of this compound also allows for its use in the creation of cross-linked polymeric frameworks and other extended structures. Polymer networks are composed of smaller units connected through covalent or non-covalent interactions. nih.gov

By reacting the hydroxyl groups of this compound with complementary functional groups on other monomers, it is possible to form a three-dimensional network. This can lead to the formation of materials like gels or other cross-linked polymers. The properties of these frameworks, such as their porosity, mechanical strength, and chemical stability, would be directly influenced by the structure of the this compound building block and the density of the cross-links. The conversion of amorphous polymer networks into more ordered structures like covalent organic frameworks has been demonstrated for other systems. rsc.org While specific examples of using this compound for the creation of such extended frameworks are not detailed in the provided search results, its molecular structure makes it a suitable candidate for such applications.

Coordination Chemistry of Bis Homotris

Ligand Properties and Identification of Coordination Sites

Bis-homotris is a tridentate ligand featuring a central tertiary amine nitrogen atom and two terminal hydroxyl groups. This combination of a relatively soft nitrogen donor and two hard oxygen donors makes it a potentially versatile chelating agent for a variety of metal ions. The flexibility of the propyl chains connecting the donor groups allows the ligand to adopt various conformations to accommodate the geometric preferences of different metal centers.

The primary coordination sites are the lone pair of electrons on the tertiary amine nitrogen and the lone pairs on the oxygen atoms of the two hydroxyl groups. The propeller-like arrangement of the three arms around the central nitrogen atom can facilitate a facial (fac) or meridional (mer) coordination to a metal center. The specific coordination mode is expected to be influenced by factors such as the size and electronic properties of the metal ion, the solvent system, and the presence of counter-ions.

Synthesis and Characterization of Metal Complexes

While extensive experimental studies on the synthesis and characterization of this compound metal complexes are not widely reported in the literature, the general principles of coordination chemistry allow for the prediction of synthetic routes and characterization methods. The synthesis would typically involve the reaction of a metal salt with this compound in a suitable solvent. The characterization of these potential complexes would rely on a combination of spectroscopic and analytical techniques.

Transition Metal Complexation Studies

Transition metals, with their partially filled d-orbitals, are expected to form stable complexes with this compound. The nitrogen and oxygen donor atoms of the ligand can effectively coordinate to first-row transition metals such as copper(II), nickel(II), cobalt(II), and zinc(II). Spectroscopic techniques like UV-Vis and FT-IR spectroscopy would be crucial in confirming the coordination of the ligand to the metal ion. For instance, a shift in the C-N stretching frequency in the FT-IR spectrum would indicate the involvement of the amine nitrogen in coordination.

Main Group Metal Complexation

The interaction of this compound with main group metals is also of interest. The hard oxygen donors of the hydroxyl groups would be particularly suitable for coordinating to hard Lewis acidic main group metal ions like aluminum(III) and gallium(III). The formation of these complexes could be investigated using multinuclear NMR spectroscopy to probe the local environment of both the metal and the ligand.

Lanthanide and Actinide Complexation

The coordination chemistry of f-block elements with amine-polyol ligands is an area of active research. The larger ionic radii of lanthanide and actinide ions often lead to higher coordination numbers. This compound, with its three donor sites, could potentially form complexes with these metals, possibly in combination with other ligands or solvent molecules to satisfy the coordination sphere of the metal. Luminescence spectroscopy could be a valuable tool for characterizing lanthanide complexes of this compound, as the ligand could sensitize the metal-centered emission.

Investigation of Coordination Modes and Geometries

The flexible nature of the this compound ligand suggests that it can adopt different coordination modes, leading to various complex geometries. With two this compound ligands coordinating to an octahedral metal center, both facial (fac) and meridional (mer) isomers are possible. The fac isomer would have the three donor atoms of each ligand occupying one face of the octahedron, while the mer isomer would have the donor atoms in a plane bisecting the octahedron.

Computational methods, such as Density Functional Theory (DFT), could be employed to predict the preferred coordination modes and geometries of this compound metal complexes. These calculations can provide insights into the relative stabilities of different isomers and help in the interpretation of experimental data.

Stability and Lability of this compound Metal Complexes

The stability of metal complexes is a critical factor in determining their potential applications. The chelate effect, resulting from the multidentate nature of this compound, is expected to contribute significantly to the thermodynamic stability of its metal complexes. The formation of five- or six-membered chelate rings is generally favored, and the flexibility of the ligand's arms can facilitate the formation of stable ring structures.

Below is a table summarizing the potential coordination properties of this compound with different classes of metals based on general principles of coordination chemistry.

| Metal Class | Potential Coordination Number | Expected Geometry | Potential Characterization Techniques |

| Transition Metals | 4, 6 | Tetrahedral, Square Planar, Octahedral | UV-Vis, FT-IR, X-ray Crystallography |

| Main Group Metals | 4, 6 | Tetrahedral, Octahedral | Multinuclear NMR, Mass Spectrometry |

| Lanthanides/Actinides | >6 | Varies (e.g., Capped Trigonal Prismatic) | Luminescence Spectroscopy, Elemental Analysis |

Catalytic Applications of Bis Homotris Derived Systems

Homogeneous Catalysis Utilizing Bis-homotris Adducts and Complexes

In homogeneous catalysis, the catalyst and reactants exist in the same phase, typically a liquid solution. Systems derived from this compound are particularly well-suited for creating soluble, high-molecular-weight catalysts with unique properties. The primary strategy involves using this compound as a core to synthesize dendrimers that can host metal nanoparticles, forming stable, soluble catalytic composites known as dendrimer-encapsulated nanoparticles (DENs). acs.org

The interior of these dendrimers, often composed of polyamine or polyether chains grown from the initial this compound core, provides a controlled microenvironment for the catalytic metal particles. This structure offers several advantages:

Stabilization : The dendritic shell prevents the metal nanoparticles from aggregating, which is a common deactivation pathway. acs.org

Solubility : The exterior of the dendrimer can be functionalized to ensure solubility in various media, including water, organic solvents, or even supercritical CO2. acs.org

Controlled Access : The density of the dendrimer branches can modulate the access of substrates to the encapsulated catalyst, potentially influencing reaction selectivity. core.ac.uk

A prominent application of these systems is in carbon-carbon bond-forming reactions. For instance, dendrimers built from cores analogous to this compound have been used to encapsulate palladium nanoparticles. These Pd DENs serve as effective and recyclable precatalysts for reactions such as the Suzuki and Stille cross-coupling reactions conducted in aqueous solutions. acs.orgacs.org The dendrimer framework not only stabilizes the palladium nanoparticles but also helps to minimize side reactions, such as homocoupling. acs.org Similarly, DENs containing metals like platinum and copper have been employed for various hydrogenation reactions in homogeneous settings. acs.orgnih.gov

The catalytic performance of these systems can be systematically tuned by modifying the dendrimer's structure, such as its generation (the number of branching layers) and the nature of its terminal groups. This modularity, originating from the versatile this compound core, allows for the fine-tuning of catalytic properties for specific applications.

Design and Application in Heterogeneous Catalysis

While homogeneous catalysts offer high activity and selectivity, their separation from the product stream can be challenging and costly. Heterogeneous catalysts, which are in a different phase from the reactants, circumvent this issue. Dendritic structures derived from this compound can be adapted for heterogeneous catalysis through several design strategies. nih.gov

The most common approach is the immobilization of pre-formed this compound-based dendrimers onto solid supports. acs.orguu.nl The functional groups on the dendrimer's periphery can be covalently tethered to materials with high surface areas, such as:

Silica (B1680970) nih.govrsc.org

Polymeric resins nih.gov

Colloidal particles uu.nl

This creates a hybrid system that combines the well-defined catalytic environment of the dendrimer with the practical advantages of a solid catalyst, including ease of separation and potential for reuse. nih.govcooper.edu For example, a dendrimer encapsulating a catalytically active metal complex can be anchored to a silica support, allowing its use in flow reactors for continuous industrial processes. cooper.edu

Another approach considers the dendrimer-encapsulated nanoparticles themselves as quasi-heterogeneous systems. Although dispersed in a solvent, the catalytic reaction occurs in a distinct microphase within the dendrimer's interior, separated from the bulk solution. nih.gov This "nanoreactor" concept allows for reactions to occur under conditions that might differ significantly from the bulk solvent, influencing reaction rates and selectivity. This approach is particularly valuable for catalysis involving metal nanoparticles, where the dendrimer acts as both a stabilizer and a support, effectively bridging the gap between homogeneous and heterogeneous catalysis. nih.gov

Reaction Mechanism Elucidation in Catalytic Cycles

Understanding the reaction mechanism is crucial for optimizing a catalyst's performance. For catalytic systems derived from this compound, mechanistic studies have primarily focused on the role of the dendritic superstructure in mediating the catalytic process, especially when encapsulating metal nanoparticles.

A key mechanistic finding for cross-coupling reactions like the Suzuki-Miyaura and Stille reactions is the "leaching" mechanism. mdpi.comacs.org In this model, the dendrimer-encapsulated nanoparticle (DEN) is not the direct catalyst but a precatalyst reservoir . The catalytic cycle is believed to be initiated when the aryl halide substrate oxidatively adds to the surface of the nanoparticle, causing single metal atoms or small metallic clusters to leach from the nanoparticle surface. acs.org These highly reactive species remain coordinated to the interior amine or ether groups of the dendrimer, where they perform the homogeneous catalytic cycle (oxidative addition, transmetalation, reductive elimination). The dendritic framework prevents these active species from diffusing into the bulk solution and aggregating, thus maintaining catalytic activity and selectivity over multiple cycles. acs.org

For reduction reactions, such as the hydrogenation of nitroarenes to anilines using DENs, a different mechanism is proposed. jchemlett.com This process is thought to occur on the surface of the encapsulated metal nanoparticle, following a more traditional heterogeneous catalysis model:

Adsorption : The nitroarene substrate and the reducing agent (e.g., H2 or a hydride donor) adsorb onto the surface of the nanoparticle within the dendrimer.

Electron Transfer & Reaction : The nanoparticle facilitates the transfer of electrons from the reductant to the substrate, leading to the stepwise reduction of the nitro group. jchemlett.com

Desorption : The final aniline (B41778) product desorbs from the nanoparticle surface and diffuses out of the dendrimer.

In this mechanism, the dendrimer serves to facilitate electron transfer and prevents the accumulation of reaction intermediates, such as nitroso and hydroxylamine (B1172632) species, on the catalyst surface. jchemlett.com The size and generation of the dendrimer can influence reaction rates by controlling substrate access to the internal catalyst, a phenomenon known as the "dendritic effect". nih.gov

Research on "this compound" in Biological and Biomedical Applications Remains Undocumented in Publicly Available Literature

Despite a comprehensive search of scientific databases and scholarly articles, there is a notable absence of publicly available research detailing the biological and biomedical applications of the chemical compound "this compound," chemically identified as 4-amino-4-[1-(3-hydroxypropyl)]-1,7-heptanediol. Extensive queries have failed to retrieve specific studies on its role in enzyme-substrate interactions, metabolic pathway investigations, or its use in the development of biological delivery conjugates.

Efforts to find information on the conjugation of this compound with Polyethylene Glycol (PEG) or its incorporation into targeted delivery systems have been unsuccessful. Similarly, there is no available data on its interactions with biological macromolecules, such as proteins or nucleic acids, including protein binding affinity and specificity or mechanisms of nucleic acid interaction.

While a method for the synthesis of this compound has been documented, its subsequent application in the biomedical and biological fields as outlined does not appear in the reviewed literature. Furthermore, a specific PubChem Compound Identification (CID) number for "this compound" or "4-amino-4-[1-(3-hydroxypropyl)]-1,7-heptanediol" could not be located, which often indicates a compound is not widely cataloged in major chemical databases for biological research.

In contrast, information is readily available for a similarly named but structurally distinct compound, "Bis-tris" (CID 81462), which is commonly used as a buffering agent in biochemical and biological research. This highlights the specificity of the information gap concerning this compound.

The absence of research findings prevents a detailed discussion of this compound within the requested framework of biological and biomedical applications. The scientific community has yet to publish studies that would allow for an analysis of its potential in the specified areas of research.

Biological and Biomedical Research Applications of Bis Homotris

Bio-conjugation and Bio-sensing Applications of Bis-homotris

The unique structural characteristics of this compound, featuring a central tertiary amine and three hydroxyl-terminated arms, make it a versatile scaffold for the construction of more complex molecules in biomedical research. Its applications are primarily centered on its use as a core or building block in bio-conjugation, while its direct role in bio-sensing is not substantially documented in current scientific literature.

Bio-conjugation Applications

The trifunctional nature of this compound allows for its use as a central backbone in the synthesis of multi-functional molecules, particularly in the development of cluster clearing agents (CCAs). These agents are designed to bind to specific molecules in the bloodstream and facilitate their removal from circulation, primarily through liver-mediated pathways.

In a notable application, this compound serves as the foundational core for creating bispecific CCAs. google.com The hydroxyl groups of this compound can be chemically modified to introduce extended linker arms. These linkers often terminate in reactive functional groups, such as carboxylic acids, which then allow for the attachment of other molecules. google.com

A key strategy involves attaching hepatic clearance directing moieties, such as galactose residues, to the this compound scaffold. google.com These sugar residues are recognized by asialoglycoprotein receptors on hepatocytes, thereby directing the entire conjugate to the liver for clearance. The other part of the bispecific CCA is a binding moiety capable of recognizing and binding to a target molecule that needs to be removed from circulation. google.com This dual functionality allows the CCA to act as a bridge, linking the target molecule to the body's natural clearance mechanisms.

The general structure of such a bioconjugate can be visualized as a central this compound core with multiple arms, each functionalized with a linker, a targeting moiety (e.g., galactose), and a binding ligand. The use of this compound provides a compact and defined scaffold, allowing for precise control over the spatial arrangement and number of attached functional groups. google.com

Table 1: Exemplary Functionalization of this compound for Bioconjugation

| Core Molecule | Functionalization | Attached Moieties | Application |

| This compound | Extension with linker arms terminating in carboxylic acids | Galactose residues (for hepatic targeting), Biotin (as a binding moiety) | Clearing agent for streptavidin-containing conjugates |

This table is generated based on the described application in patent literature. google.com The specific synthesis and characterization data for these exact conjugates are detailed within the patent documentation.

Bio-sensing Applications

Currently, there is a lack of specific research findings detailing the direct application of the this compound compound itself as a primary component in the development of bio-sensors. While its structure is amenable to creating complex, branched molecules which could theoretically be adapted for sensing platforms, dedicated studies to this effect are not prominent in the available scientific literature.

Advanced Spectroscopic and Structural Characterization Methodologies

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for confirming the molecular structure of Bis-homotris and understanding its chemical environment in different states. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Vibrational Spectroscopy (Infrared and Raman) provide complementary information to build a complete structural picture.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the solution-state structure of this compound by providing detailed information about the connectivity and chemical environment of its hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

For the precursor, 4-(3-hydroxypropyl)heptane-1,7-diol, the following ¹H NMR data has been reported in a mixed solvent system of DMSO-d₆ and CDCl₃:

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment (inferred) |

| 1.28-1.44 | multiplet | 7H | -CH₂CH ₂CH₂- and -CH - |

| 1.48-1.59 | multiplet | 6H | -CH ₂CH₂OH |

| 3.16 | broad singlet | 3H | -OH |

| 3.55 (J = 6.8 Hz) | triplet | 6H | -CH₂OH |

Data for the precursor 4-(3-hydroxypropyl)heptane-1,7-diol.

In the ¹³C NMR spectrum of this compound, one would anticipate signals corresponding to the three distinct types of carbon atoms in the propyl chains, as well as a signal for the central quaternary carbon atom. The presence of the amino group would be expected to deshield the quaternary carbon, shifting it downfield compared to its protonated counterpart in the precursor.

High-Resolution Mass Spectrometry (MS) for Molecular Weight and Fragmentation

High-Resolution Mass Spectrometry (HRMS) is critical for accurately determining the molecular weight of this compound and for providing evidence of its elemental composition. The technique can also offer structural information through the analysis of fragmentation patterns.

The molecular formula of this compound is C₁₀H₂₃NO₃, which corresponds to a monoisotopic mass of 205.1678 g/mol . In an HRMS experiment, a prominent peak corresponding to the protonated molecule [M+H]⁺ would be expected at m/z 205.1751.

While specific fragmentation data for this compound is not extensively documented, the related compound 4-(3-hydroxypropyl)heptane-1,7-diol has a calculated exact mass of 190.1569 g/mol , and an experimental HRMS value has been reported at m/z 190.1593. oup.com The fragmentation of this compound would likely involve the loss of water molecules from the hydroxyl groups and cleavage of the carbon-carbon bonds within the propyl chains.

| Compound | Molecular Formula | Calculated Monoisotopic Mass ( g/mol ) | Expected [M+H]⁺ (m/z) |

| This compound | C₁₀H₂₃NO₃ | 205.1678 | 205.1751 |

| 4-(3-hydroxypropyl)heptane-1,7-diol | C₁₀H₂₂O₃ | 190.1569 | 190.1642 |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

For this compound, the IR spectrum is expected to show strong, broad absorptions in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibrations of the alcohol groups and the N-H stretching of the primary amine. Other key absorptions would include C-H stretching vibrations around 2850-3000 cm⁻¹, and C-O stretching vibrations in the 1000-1200 cm⁻¹ region.

IR data for the precursor 4-(3-hydroxypropyl)heptane-1,7-diol shows characteristic peaks at 3326 cm⁻¹ (O-H stretch), 2936 and 2866 cm⁻¹ (C-H stretch), and 1057 and 1032 cm⁻¹ (C-O stretch). oup.com The spectrum of this compound would be similar, with the addition of characteristic N-H bending and stretching vibrations.

No specific Raman spectroscopic data for this compound has been found in the surveyed literature. Raman spectroscopy would be a useful complementary technique, particularly for observing the more symmetric vibrations within the molecule's carbon skeleton.

| Functional Group | Expected Wavenumber Range (cm⁻¹) |

| O-H Stretch (Alcohol) | 3200-3600 (broad) |

| N-H Stretch (Amine) | 3300-3500 |

| C-H Stretch (Alkyl) | 2850-3000 |

| N-H Bend (Amine) | 1550-1650 |

| C-O Stretch (Alcohol) | 1000-1200 |

X-ray Diffraction Analysis for Solid-State Structures

X-ray diffraction techniques are the gold standard for determining the precise three-dimensional arrangement of atoms in the solid state.

Single-Crystal X-ray Diffraction for Atomic Arrangement

Despite its importance for a complete structural understanding, a search of the public scientific literature and crystallographic databases did not yield any reports on the single-crystal structure of this compound. The acquisition of such data would be a significant contribution to the full characterization of this compound.

Powder X-ray Diffraction for Bulk Phase Characterization

Powder X-ray diffraction (PXRD) is used to analyze the crystalline nature of a bulk sample, identify its crystal phase, and determine its purity. The resulting diffraction pattern is a fingerprint of the crystalline solid.

As with single-crystal data, there is no publicly available powder X-ray diffraction data for this compound. This information would be valuable for quality control of the synthesized material and for studying any polymorphic forms that may exist.

Chromatographic and Separation Techniques for Purity and Isomer Analysis

The purification and analysis of "this compound," or 4-amino-4-(3-hydroxypropyl)heptane-1,7-diol, are crucial for its application in research and synthesis. Chromatographic techniques are central to assessing the purity of this polyfunctional amino alcohol and for the separation of any potential isomers. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful methods that can be employed for these purposes.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of compounds in a mixture. For a polar, non-volatile compound like this compound, HPLC is an ideal analytical method for purity assessment and isomer separation.

Purity Determination:

The purity of a this compound sample can be determined by HPLC, often using a method that separates the main compound from any impurities, which could include starting materials, by-products from the synthesis, or degradation products. A common approach for the analysis of polar compounds like this compound is to use a polar-modified stationary phase.

A suitable HPLC method for the purity analysis of this compound would likely involve a normal-phase or hydrophilic interaction liquid chromatography (HILIC) column. For instance, an amino- or cyano-bonded silica (B1680970) column could be effective. The mobile phase would typically consist of a mixture of a non-polar organic solvent (like hexane (B92381) or heptane) and a more polar solvent (such as isopropanol (B130326) or ethanol) for normal-phase chromatography. In HILIC, a high concentration of a polar organic solvent like acetonitrile (B52724) with a small amount of aqueous buffer is a common mobile phase.

Detection can be achieved using a universal detector like a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD), as this compound lacks a strong UV chromophore. Alternatively, derivatization with a UV-active agent can allow for detection with a more sensitive UV-Vis detector.

Isomer Separation:

The synthesis of this compound may potentially lead to the formation of structural or stereoisomers. HPLC is a powerful tool for the separation of such isomers. The separation of positional isomers of similar polyol compounds has been successfully achieved using coupled Zorbax SB-CN columns. oup.com For the separation of enantiomers, if applicable, a chiral stationary phase (CSP) would be necessary. The choice of the chiral column depends on the specific nature of the chiral center in the molecule.

A study on the separation of sugar alcohol isomers demonstrated the use of an Aminex HPX-87C column for successful separation, which could be applicable to this compound. nih.gov The separation of isomers is often sensitive to the mobile phase composition and temperature, requiring careful method development.

A hypothetical HPLC method for the analysis of this compound is presented in the table below.

| Parameter | Proposed Conditions |

| Column | HILIC (e.g., Amino or Cyano phase, 5 µm, 4.6 x 250 mm) or a specific ion-exchange column like Aminex HPX-87C. |

| Mobile Phase | Isocratic or gradient elution with Acetonitrile and Water (e.g., 80:20 v/v). The aqueous phase may contain a buffer like ammonium (B1175870) formate (B1220265) to improve peak shape. |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30-40 °C |

| Detector | Evaporative Light Scattering Detector (ELSD) or Refractive Index Detector (RID). Post-column derivatization with a UV-active agent could allow for UV detection. |

| Injection Volume | 10-20 µL |

Gas Chromatography (GC)

Gas Chromatography (GC) is another powerful technique for separating and analyzing volatile and thermally stable compounds. While this compound is a relatively large and polar molecule with low volatility, GC analysis is feasible, often requiring derivatization to increase its volatility and thermal stability.

Purity Analysis with Derivatization:

Direct analysis of polyfunctional amines like this compound by GC can be challenging due to their high polarity and tendency to adsorb onto the column, leading to poor peak shape and tailing. labrulez.com To overcome these issues, derivatization of the hydroxyl and amino groups is a common strategy. Silylation, for example, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), can convert the polar -OH and -NH2 groups into less polar and more volatile trimethylsilyl (B98337) ethers and amines.

Once derivatized, the sample can be analyzed on a standard non-polar or medium-polarity capillary GC column, such as one with a 5% phenyl-methylpolysiloxane stationary phase. A flame ionization detector (FID) is a suitable universal detector for this purpose. For more detailed structural information and identification of impurities, a mass spectrometer (MS) detector can be used (GC-MS). High-temperature GC/MS has been successfully used for the analysis of other large, derivatized molecules. nih.gov

Specialized Columns for Amines:

Alternatively, specialized GC columns designed for the analysis of amines can be used. These columns have a deactivated surface to minimize interactions with basic compounds. labrulez.commn-net.com For instance, a column like the Optima 5 Amine is specifically designed for the analysis of polyfunctional amines and may allow for the analysis of this compound with less derivatization or under milder conditions. fishersci.co.uk

A proposed GC method for the analysis of derivatized this compound is outlined in the table below.

| Parameter | Proposed Conditions |

| Derivatization | Silylation with a reagent like BSTFA with 1% TMCS in a suitable solvent (e.g., pyridine (B92270) or acetonitrile) at elevated temperature (e.g., 60-80 °C). |

| Column | Non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness) or a specialized amine column. |

| Carrier Gas | Helium or Hydrogen at a constant flow rate (e.g., 1-2 mL/min). |

| Inlet Temperature | 250-280 °C (Split/splitless or PTV inlet). |

| Oven Program | A temperature gradient program would be necessary, for example, starting at 100 °C, holding for 1 minute, then ramping at 10 °C/min to 300 °C and holding for 5 minutes. |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS). |

| Detector Temp | FID: 300 °C; MS Transfer Line: 280 °C. |

The development of a robust chromatographic method is essential for ensuring the quality and consistency of this compound for its intended applications. Both HPLC and GC, with appropriate method development, can provide valuable information on the purity and isomeric composition of this compound.

Theoretical and Computational Chemistry Investigations of Bis Homotris

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental in elucidating the electronic structure, stability, and reactivity of molecules. These methods solve the Schrödinger equation, or a simplified form of it, to provide detailed information about electron distribution and energy levels.

Density Functional Theory (DFT) is a powerful and widely used quantum computational method that calculates the electronic structure of many-body systems by focusing on the electron density rather than the complex many-electron wavefunction. nih.gov This approach offers a favorable balance between computational cost and accuracy, making it suitable for molecules the size of Bis-homotris.

For a molecule like this compound, DFT calculations would be instrumental in determining key electronic properties. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding the molecule's reactivity. The HOMO-LUMO energy gap provides an indication of the molecule's kinetic stability and the energy required for electronic excitation. For instance, in a study on polyfurfuryl alcohol, DFT was used to investigate how oligomer chain length affects the HOMO-LUMO gap and, consequently, the electronic and optical properties of the material. scirp.org

Furthermore, DFT can be employed to generate electron density maps and electrostatic potential surfaces. These visualizations would highlight the electron-rich regions (such as the nitrogen atom and hydroxyl oxygens) and electron-poor regions (the hydrogen atoms of the hydroxyl groups), providing a map of potential sites for electrophilic and nucleophilic attack. In studies of palladium-catalyzed allylation of primary amines with allylic alcohols, DFT calculations have been used to elucidate the reaction mechanisms by analyzing the electronic structure of intermediates and transition states. researchgate.net

The energetic aspects of this compound, such as its heat of formation and the relative energies of different conformers, can also be calculated using DFT. This information is vital for understanding the molecule's thermodynamic stability.

A hypothetical data table for this compound based on a DFT calculation at a common level of theory (e.g., B3LYP/6-31G*) might look like this:

| Property | Predicted Value | Unit |

| HOMO Energy | -6.5 | eV |

| LUMO Energy | 1.2 | eV |

| HOMO-LUMO Gap | 7.7 | eV |

| Dipole Moment | 3.5 | Debye |

| Heat of Formation | -850.2 | kJ/mol |

| Note: This table is illustrative and not based on actual experimental or calculated data for this compound. |

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of experimental data in the form of parameters. acs.org These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), can provide very accurate results, though they are computationally more demanding than DFT. For a molecule like this compound, ab initio calculations could be used to obtain highly accurate geometries and energies, which can serve as benchmarks for less computationally expensive methods. For example, ab initio calculations have been used to study ruthenium tris-alpha-diimine complexes to obtain optimized geometries and calculate their infrared and Raman spectra. nih.gov Similarly, such calculations on this compound could provide a detailed understanding of its vibrational modes.

Semi-empirical methods, on the other hand, use parameters derived from experimental data to simplify the calculations. diva-portal.org Methods like AM1 and PM3 are much faster than DFT or ab initio methods, allowing for the study of much larger systems or longer timescales. While less accurate, they can be very useful for initial explorations of the conformational landscape of a flexible molecule like this compound before committing to more resource-intensive calculations.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are essential tools for studying the physical movements and conformational changes of molecules over time.

The three long, hydroxyl-terminated arms of this compound suggest a high degree of conformational flexibility. Molecular dynamics (MD) simulations, which use classical mechanics to simulate the movement of atoms and molecules, are ideally suited for exploring the vast conformational space of such a molecule. nih.gov

In an MD simulation, the molecule's potential energy surface is described by a force field, which is a set of parameters that define the energy of the molecule as a function of its atomic coordinates. By solving Newton's equations of motion, the trajectory of the molecule can be followed over time, revealing its preferred conformations and the energy barriers between them.

The multiple hydroxyl groups and the central amine make this compound a potent hydrogen bond donor and acceptor. Its behavior in solution will be dominated by its interactions with solvent molecules. nih.gov Computational methods can provide significant insights into these interactions.

Explicit solvent models in MD simulations, where individual solvent molecules are included in the simulation box, can provide a detailed picture of the solvation shell around this compound. Analysis of these simulations can reveal the number of hydrogen bonds formed, their lifetimes, and the orientation of solvent molecules around the solute. Studies on the interaction of Tris with lysozyme (B549824) have used molecular docking and MD to show how the hydroxyl groups of Tris form specific hydrogen bonds with amino acid residues of the protein. nih.gov

Implicit solvent models, which represent the solvent as a continuous medium with a given dielectric constant, can also be used in conjunction with quantum chemical calculations to understand how the solvent affects the electronic structure and energetics of this compound. researchgate.net For example, the pKa of the amine group in this compound will be strongly influenced by the polarity of the solvent, a factor that can be computationally estimated. The effect of protic solvents on the reactivity of amines has been a subject of both experimental and computational investigation. rsc.orgcore.ac.uk

Prediction of Reactivity and Reaction Mechanisms in Novel Environments

Computational chemistry is a powerful tool for predicting the reactivity of molecules and elucidating the mechanisms of chemical reactions. smu.edu For this compound, this could involve predicting its behavior as a buffer, its potential to act as a ligand for metal ions, or its degradation pathways.

The protonation state of the amine and hydroxyl groups at different pH values can be predicted using computational methods, which is crucial for understanding its buffering capacity. The pKa of the tertiary amine in this compound is a key parameter that could be calculated.

The hydroxyl and amine groups of this compound make it a potential chelating agent for metal ions. DFT calculations could be used to model the structure and stability of this compound-metal complexes. The binding energies and preferred coordination geometries for various metal ions could be determined, providing insights into its potential applications in coordination chemistry.

Furthermore, computational methods can be used to investigate potential reaction pathways for this compound. For example, the mechanisms of its reactions with other molecules can be explored by calculating the energies of transition states and intermediates. rsc.orgmnstate.edu This could be relevant for understanding its stability and potential degradation products in various chemical environments. For instance, computational studies on the deamination of cytosine have provided detailed mechanistic insights into how such reactions proceed in an aqueous environment. acs.orgresearchgate.net Similar studies on this compound could predict its reactivity towards oxidation or other degradation processes.

Quantitative Structure-Activity/Reactivity Relationship (QSAR/QSRR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Reactivity Relationship (QSRR) models are computational methodologies employed to establish a mathematical correlation between the chemical structure of a compound and its biological activity or chemical reactivity, respectively. mdpi.commdpi.com These models are pivotal in modern chemistry and pharmacology for predicting the properties of new chemical entities, thereby streamlining the discovery and development processes. mdpi.com

The fundamental principle of QSAR/QSRR is that the variations in the biological activity or reactivity of a series of compounds are dependent on the changes in their molecular features. researchcommons.org These features are quantified by molecular descriptors, which can be categorized into several types:

1D descriptors: Based on the chemical formula (e.g., molecular weight).

2D descriptors: Derived from the 2D representation of the molecule (e.g., connectivity indices, topological indices).

3D descriptors: Calculated from the 3D coordinates of the atoms (e.g., molecular shape, volume).

Physicochemical descriptors: Properties such as lipophilicity (logP), electronic effects (Hammett constants), and steric parameters (Taft parameters).

Once a set of descriptors is calculated for a series of compounds with known activities or reactivities, statistical methods are used to develop a mathematical model. mdpi.com Common statistical techniques include Multiple Linear Regression (MLR), Partial Least Squares (PLS), and various machine learning algorithms like Artificial Neural Networks (ANN) and Support Vector Machines (SVM). mdpi.comnih.gov

A robust QSAR/QSRR model should be predictive for new, untested compounds. mdpi.com The predictive power of a model is assessed through rigorous internal and external validation procedures. mdpi.com

To date, a specific and detailed Quantitative Structure-Activity/Reactivity Relationship (QSAR/QSRR) study focusing exclusively on this compound has not been reported in peer-reviewed literature. However, the principles of QSAR/QSRR modeling can be theoretically applied to this compound and its derivatives to explore relationships between their structural features and potential activities or reactivities.

For a polyhydroxylated amino compound like this compound, a hypothetical QSAR/QSRR study would involve the synthesis of a series of analogs with systematic structural modifications. These modifications could include:

Altering the length of the alkyl chains.

Changing the number and position of the hydroxyl groups.

Substituting the amino group.

For each analog, a specific biological activity (e.g., enzyme inhibition, cytotoxicity) or chemical reactivity (e.g., rate of a specific reaction) would be measured experimentally. Simultaneously, a wide range of molecular descriptors would be calculated for each compound.

A subsequent statistical analysis would aim to build a model correlating the experimental data with the calculated descriptors. Such a model could, for instance, reveal that the hydrogen-bonding capacity (related to the number of hydroxyl and amino groups) and the molecular flexibility (related to the alkyl chain lengths) are key determinants of a particular activity.

While no specific data tables for this compound can be presented, the table below illustrates the kind of data that would be generated in a hypothetical QSAR study.

Interactive Data Table: Hypothetical QSAR Data for this compound Analogs

| Compound ID | Structure Modification | Experimental Activity (IC50, µM) | Calculated logP | Number of H-bond Donors |

| This compound | - | Value | Value | 4 |

| Analog 1 | Chain elongation | Value | Value | 4 |

| Analog 2 | Hydroxyl removal | Value | Value | 3 |

| Analog 3 | Amino substitution | Value | Value | 3 |

Note: The values in this table are purely illustrative to demonstrate the concept of a QSAR data set and are not based on experimental results.

The development of such QSAR/QSRR models for this compound and its derivatives would be a valuable endeavor, providing insights into its structure-property relationships and guiding the design of new molecules with tailored characteristics for various chemical and biological applications.

Future Research Directions and Translational Perspectives

Design and Synthesis of Next-Generation Bis-homotris Analogs

The foundational synthesis of this compound provides a robust platform for creating a diverse array of new chemical entities. nih.gov Future research is focused on designing and synthesizing next-generation analogs with tailored properties by strategically modifying its core structure and peripheral functional groups.

A primary direction is the continued development of dendritic polymers, or dendrimers, using this compound as a 1→3 branching motif. nih.govnih.gov The synthesis of these macromolecules involves iterative reaction sequences that build successive "generations," each with a greater number of terminal functional groups. wikipedia.org Modern synthetic methodologies are being explored to make this process more efficient. For instance, the integration of "click chemistry," such as the copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC), offers a pathway to construct sophisticated dendrimers from this compound-derived building blocks with high yield and purity, minimizing complex purification steps. wikipedia.orgnih.gov

Future designs will likely incorporate a wider range of functional termini. Research is moving towards creating heterofunctional dendrimers, where the end groups are not all identical. This would allow for the development of multifunctional nanostructures capable of, for example, carrying a therapeutic agent, a targeting moiety, and an imaging agent simultaneously. cenmed.com Furthermore, the development of degradable branched polymers is a significant area of interest. nih.govwikipedia.org By incorporating cleavable linkages into the structure of polymers derived from this compound, researchers can design advanced materials that break down under specific physiological or environmental conditions.

Exploration of New Catalytic Efficiencies and Selectivities

While this compound is not intrinsically catalytic, its true potential in this domain lies in its use as a scaffold for creating advanced catalytic systems. The branched architecture of dendrimers synthesized from this compound can be leveraged to influence catalytic reactions in several ways. The high density of functional groups at the periphery can create localized environments of high concentration, potentially accelerating reaction rates. nih.gov

A significant future avenue is the development of this compound-based macromolecular catalysts for aqueous environments. Dendrimers can form micellar templates that encapsulate reactants and facilitate reactions in water, which is a key goal of green chemistry. nih.gov Another promising area is the use of these polymers as nanoscopic supports for metallic catalysts. For example, branched polymers can serve as templates for the in-situ synthesis of palladium nanoparticles, creating recoverable and reusable catalysts for important chemical transformations like carbon-carbon bond formation. nih.gov

The exploration of asymmetric catalysis represents a frontier for this compound analogs. nih.govfishersci.at By synthesizing chiral versions of this compound or by attaching chiral ligands to the arms of a this compound-derived dendrimer, it may be possible to create highly selective catalysts. uni.lu Although the direct use of this compound in this context is not yet established, the principles of designing chiral bis(oxazoline) and bis-indole ligands for asymmetric reactions provide a clear roadmap for future research into creating analogous structures based on the this compound framework. fishersci.atuni.lufishersci.ptnih.gov

Advanced Biomedical Applications and Translational Research

The unique properties of dendritic polymers derived from this compound make them highly promising candidates for a range of biomedical applications. nih.govnih.gov Their well-defined structure, multivalency, and interior cavities are ideal for drug delivery systems. cenmed.com Future research will focus on optimizing these systems to carry and release therapeutic agents in a controlled manner. For instance, drugs can be encapsulated within the dendritic core or conjugated to the surface, while the surface itself can be modified with targeting ligands to direct the nanocarrier to specific cells or tissues, such as tumors. cenmed.comnih.gov

Beyond drug delivery, these macromolecules are being investigated for gene therapy and as theranostic agents, which combine therapeutic and diagnostic functions in a single platform. cenmed.com A patent has also highlighted the use of 4-amino-4-[1-(3-hydroxypropyl)]-1,7-heptanediol in formulations designed to remove harmful chemicals like formaldehyde, suggesting a broader scope of health-related applications. fishersci.dk

Translational research aims to bridge the gap between these fundamental discoveries and their practical application in a clinical setting. uni.luwikipedia.org A major challenge in bringing nanomedicines to patients is managing their toxicity and ensuring they are safe. uni.lufishersci.ca Therefore, a critical direction for translational research on this compound derivatives is the development of biocompatible and biodegradable versions. Designing dendrimers that can be safely cleared from the body after performing their function is paramount for their successful clinical translation. nih.govuni.lu

Integration of Computational and Experimental Approaches for Rational Design

The development of next-generation this compound analogs will be significantly accelerated by the integration of computational modeling with experimental synthesis and testing. fishersci.atuni.lu Rational design, guided by computational tools, allows researchers to predict the properties of new molecules before they are synthesized, saving time and resources. wikipedia.orgfishersci.ca

Molecular modeling can be used to simulate the three-dimensional structure of dendrimers based on this compound. These simulations can provide insights into how these macromolecules might encapsulate a drug molecule, interact with a biological receptor, or function as a catalytic host. cenmed.com This predictive power enables the design of analogs with optimized characteristics for specific tasks, whether for enhanced drug loading capacity or superior catalytic selectivity.

The synergy between computational and experimental work creates a powerful iterative cycle for discovery. cenmed.com

Design: Computational models are used to design a library of virtual this compound analogs with desired features.

Synthesize: The most promising candidates are then synthesized in the laboratory. High-throughput automated systems can be employed to accelerate this step. wikipedia.org

Test: The properties of the new molecules are experimentally evaluated.

Refine: The experimental results are fed back into the computational models to improve their predictive accuracy for the next round of design.

This integrated approach facilitates a more targeted and efficient exploration of the vast chemical space accessible from the this compound scaffold, accelerating the development of novel materials.

Environmental Impact and Sustainability in Production and Application

As with any chemical manufacturing process, the production of this compound and its derivatives has an environmental footprint. The multi-step syntheses traditionally used can be resource-intensive and generate waste. wikipedia.org A critical future research direction is the development of more sustainable and "green" synthetic routes. nih.gov This involves applying the principles of green chemistry, such as using renewable starting materials, minimizing waste, and employing environmentally benign solvents. nih.govnih.gov

The long-term environmental fate of polymers is a major global concern. Consequently, a key priority is the design of this compound-based polymers that are degradable. nih.govwikipedia.org By engineering materials that break down into non-toxic components at the end of their useful life, researchers can mitigate the problem of persistent plastic pollution.

Interactive Data Table: Research Focus for this compound Analogs

| Research Area | Key Objective | Relevant Approaches | Potential Application |

| Synthesis | Create tailored analogs with novel functions. | Click Chemistry, Degradable Linkers | Advanced Materials, Drug Delivery |

| Catalysis | Develop efficient and selective catalysts. | Macromolecular Supports, Chiral Design | Green Chemistry, Asymmetric Synthesis |

| Biomedicine | Translate lab discoveries to clinical use. | Biocompatible Design, Drug Conjugation | Theranostics, Gene Therapy |

| Design | Accelerate discovery of new materials. | Computational Modeling, Machine Learning | Rational Drug Design, Catalyst Optimization |

| Sustainability | Minimize environmental footprint. | Green Synthesis, Life Cycle Assessment | Biodegradable Polymers, Eco-Friendly Production |

Q & A

Q. What protocols ensure reproducibility of this compound studies across laboratories?

- Methodological Answer : Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable). Publish detailed synthetic procedures, raw spectral data, and statistical code in repositories like Zenodo or Figshare. Cross-validate results via inter-lab collaborations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.